N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a carboxamide derivative featuring a cyclohex-3-ene ring core substituted with two distinct groups: a furan-3-ylmethyl moiety and a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-10-8-16(11-13-7-9-19-12-13)15(17)14-5-3-2-4-6-14/h2-3,7,9,12,14H,4-6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLVULMPGALQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2CCC=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)cyclohex-3-enecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Preliminary studies indicate that derivatives of furan compounds, including those similar to this compound, exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, compounds with similar structures have been evaluated for antimicrobial activity. Studies have demonstrated that furan derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Overview
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : Certain furan derivatives act as inhibitors for key enzymes involved in cell proliferation and survival.
- Gene Expression Modulation : These compounds may alter the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
A notable case study involved the evaluation of a related furan derivative in a clinical setting. The compound demonstrated significant efficacy against specific cancer types, leading to further investigation into its use as a therapeutic agent.
Case Study Overview
Comparison with Similar Compounds
Research Findings and Implications
- Antioxidant Potential: Hydroxamic acid analogs (e.g., Compound 8 in ) exhibit radical-scavenging activity in DPPH assays, but the target compound’s lack of an N-hydroxy group makes similar activity unlikely unless alternative mechanisms exist .
- Agrochemical Relevance : Furmecyclox’s pesticidal activity suggests that furan-carboxamide hybrids are viable leads, though the target compound’s cyclohexene ring may require optimization for target specificity .
- Solubility and Stability : The 2-methoxyethyl group, as seen in MEMPBF4, is associated with enhanced polar solubility, which could aid formulation in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
